2-(Dimethylamino)acetamide

CAS No.: 6318-44-1

Cat. No.: VC2405445

Molecular Formula: C4H10N2O

Molecular Weight: 102.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6318-44-1 |

|---|---|

| Molecular Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | 2-(dimethylamino)acetamide |

| Standard InChI | InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) |

| Standard InChI Key | WKJOQYHMXRVQDK-UHFFFAOYSA-N |

| SMILES | CN(C)CC(=O)N |

| Canonical SMILES | CN(C)CC(=O)N |

Introduction

Chemical Identity and Structure

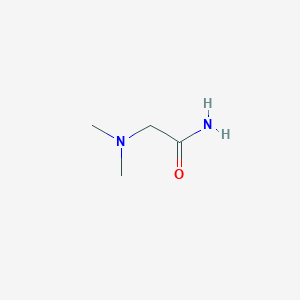

2-(Dimethylamino)acetamide is characterized by its unique molecular architecture comprising a dimethylamino group attached to an acetamide moiety. The compound features both tertiary amine and primary amide functional groups, giving it distinctive chemical properties and reactivity profiles.

Basic Identification Data

The compound is unambiguously identified by several standard chemical identifiers as detailed in the table below:

| Parameter | Value |

|---|---|

| CAS Registry Number | 6318-44-1 |

| Molecular Formula | C₄H₁₀N₂O |

| Molecular Weight | 102.14 g/mol |

| IUPAC Name | 2-(dimethylamino)acetamide |

| InChI | InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) |

| InChIKey | WKJOQYHMXRVQDK-UHFFFAOYSA-N |

| SMILES | CN(C)CC(=O)N |

| Canonical SMILES | O=C(N)CN(C)C |

Table 1: Chemical identification parameters for 2-(Dimethylamino)acetamide

Structural Characteristics

The molecular structure of 2-(Dimethylamino)acetamide consists of a central carbon backbone with a dimethylamino group (N(CH₃)₂) at one end and an amide group (CONH₂) at the other. This arrangement creates a molecule with interesting electron distribution and hydrogen bonding capabilities. The tertiary amine provides a basic site, while the amide group can participate in hydrogen bonding as both donor and acceptor .

Physical Properties

2-(Dimethylamino)acetamide exhibits physical properties typical of small organic molecules containing both polar and non-polar components. These properties significantly influence its behavior in various chemical reactions and applications.

General Physical Characteristics

The compound exists as a solid at room temperature with a peach color as observed in synthesis procedures . Its physical state and appearance make it suitable for various laboratory and industrial applications requiring stable solid reagents or intermediates.

Thermodynamic Properties

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 91 °C | - |

| Boiling Point | 70-90 °C | 0.4 Torr |

| Boiling Point | 204.8 °C | 760 mmHg |

| Flash Point | 77.7 °C | - |

| Density | 0.995 g/cm³ | Room temperature |

| Refractive Index | 1.455 | - |

Table 2: Thermodynamic properties of 2-(Dimethylamino)acetamide

Solubility and Partition Properties

The compound's structure, featuring both hydrophilic and hydrophobic components, contributes to its solubility profile. While specific solubility data is limited in the available literature, compounds with similar functional groups typically show good solubility in polar organic solvents like alcohols, acetonitrile, and dimethyl sulfoxide. The presence of the amide group likely confers some water solubility as well .

Synthesis Methods

Several synthetic routes have been developed for preparing 2-(Dimethylamino)acetamide, with the most common approach involving nucleophilic substitution reactions. These methods are valuable for both laboratory-scale production and potential industrial applications.

Synthesis from 2-Bromoacetamide

One of the most straightforward and efficient methods involves the reaction of 2-bromoacetamide with dimethylamine:

-

2-Bromoacetamide (1 g, 7.25 mmol) is dissolved in acetonitrile (10.35 mL)

-

2M dimethylamine in THF (12 mL, 24.00 mmol) is added

-

The mixture is stirred under argon at room temperature for 48 hours

-

After evaporation under reduced pressure, the residue is re-dissolved in a 1:1 mixture of dichloromethane and methanol (50 mL)

-

The solution is neutralized over a carbonate resin with gentle shaking for 20 hours

-

Filtration and evaporation yields 2-(dimethylamino)acetamide as a peach-colored solid (0.740g, 100% yield)

This method is particularly advantageous due to its high yield and relatively mild reaction conditions, making it suitable for laboratory-scale synthesis.

Alternative Synthesis via Protected Glycine Derivatives

A patent describes another synthesis route starting from glycine methyl ester hydrochloride:

-

Protection of the amino group using tert-butyl dicarbonate (Boc)

-

Conversion to an amide intermediate

-

Introduction of the dimethylamino group

-

Deprotection to yield 2-amino-dimethyl acetamide hydrochloride

This method is particularly useful for large-scale production, with reported yields exceeding 90% and high purity (>99%) .

Spectroscopic Data

Spectroscopic analysis provides crucial structural confirmation and is essential for quality control in the synthesis of 2-(Dimethylamino)acetamide.

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of 2-(Dimethylamino)acetamide (400MHz, DMSO-d₆) shows characteristic signals:

-

δ 7.34 (s, 1H) and δ 7.19 (s, 1H): NH₂ protons of the amide group

-

δ 3.01 (s, 2H): methylene protons adjacent to the carbonyl

These spectral features serve as diagnostic markers for confirming the identity and purity of synthesized 2-(Dimethylamino)acetamide.

| Hazard Category | Classification | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Table 3: GHS hazard classifications for 2-(Dimethylamino)acetamide

Structural Relatives and Analogues

2-(Dimethylamino)acetamide is part of a broader family of related compounds with similar structural elements but varying functional groups.

N,N-Dimethylated Derivative

2-(Dimethylamino)-N,N-dimethylacetamide (CAS 13574-14-6) represents a structurally related compound where the primary amide is replaced by a tertiary amide. This compound has a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol. The additional methylation on the amide nitrogen affects its physical properties and reactivity profile .

Related Medicinal Chemistry Scaffolds

Several compounds containing the dimethylaminoacetamide moiety have been investigated for potential pharmaceutical applications. For example, N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide incorporates the basic structure into a more complex molecular framework, potentially useful in drug development.

Recent Research and Developments

While research specifically on 2-(Dimethylamino)acetamide is limited in the available literature, related compounds containing similar functional motifs have been investigated for various applications, particularly in medicinal chemistry.

Structure-Activity Relationships

Studies on related acetamide derivatives have demonstrated that the presence of specific structural elements, such as electron-withdrawing groups or heterocyclic rings, can significantly enhance antibacterial activity. These findings may provide valuable insights for future investigations into potential applications of 2-(Dimethylamino)acetamide derivatives in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume